REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(C#N)[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C[Mg]I.CC[O:19][CH2:20][CH3:21]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:20](=[O:19])[CH3:21])[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
238 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C#N
|
Name
|
|
Quantity
|
500 mL
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Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
701 mL
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Type
|
reactant
|
Smiles
|
C[Mg]I
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature under nitrogen over 40 minutes
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Duration
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40 min
|
Type
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ADDITION
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Details
|
After the addition
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Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3 hours
|
Duration
|
3 h
|
Type
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FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed well with ether
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Type
|
ADDITION
|
Details
|
added in portions to a stirred mixture of crushed ice (1 l) and concentrated hydrochloric acid (1 l)
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Type
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STIRRING
|
Details
|
The resulting mixture was stirred at 95° C. for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane (3×250 ml)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |